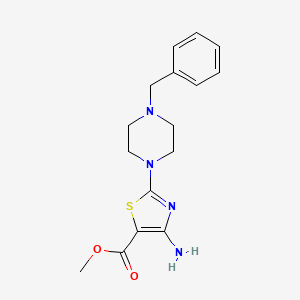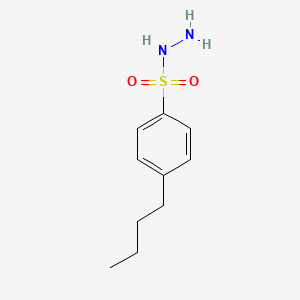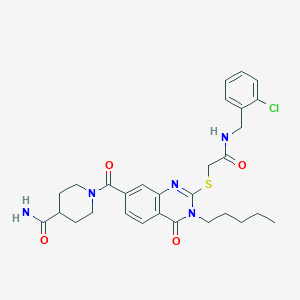![molecular formula C19H14FN3O3S B2981827 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 893992-58-0](/img/structure/B2981827.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: 1S/C11H8N2O3/c14-11-4-2-8 (12-13-11)7-1-3-9-10 (5-7)16-6-15-9/h1-5H,6H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Structure-Activity Relationships
Research into structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability. The study by Stec et al. (2011) discusses a potent and efficacious inhibitor of PI3Kα and mTOR, aiming to reduce metabolic deacetylation through the examination of 6,5-heterocyclic analogues, which could shed light on similar endeavors for the compound (Stec et al., 2011).
Crystal Structure Analysis
The determination of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, offers insights into their molecular conformation and intermolecular interactions. This information is crucial for understanding the physicochemical properties and potential reactivity of similar acetamide derivatives (Subasri et al., 2016).
Anticancer Activity and Molecular Docking Studies
Molecular docking studies and the synthesis of new series of pyridazinone derivatives, including antioxidant activity evaluation, provide a foundation for assessing anticancer potential. Mehvish and Kumar (2022) synthesized pyridazinone derivatives with potential antioxidant activity, which could parallel investigations into the anticancer activity of related compounds (Mehvish & Kumar, 2022).
Novel Antitumor Agents
Research into novel acetamide, pyrrole, and pyrrolopyrimidine derivatives containing biologically active pyrazole moieties for evaluating antitumor activity underscores the therapeutic potential of acetamide derivatives. Compounds have been synthesized to explore their efficacy against cancer, providing a model for the development of antitumor agents based on the compound of interest (Alqasoumi et al., 2009).
Antimicrobial Activity and Quantum Calculations
The synthesis of novel sulphonamide derivatives and their antimicrobial activity evaluation, accompanied by quantum calculations, highlights the potential of acetamide derivatives in developing new antimicrobial agents. Such studies indicate the compound's relevance in designing molecules with targeted biological activities (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-2-1-3-14(9-13)21-18(24)10-27-19-7-5-15(22-23-19)12-4-6-16-17(8-12)26-11-25-16/h1-9H,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUVZGURUKVWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2981745.png)
![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)

![5-(4-chlorobenzyl)-7-(4-fluorobenzoyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2981750.png)





![2-[(E)-2-(4,4-Difluorocyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2981760.png)


![2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide](/img/structure/B2981764.png)
![N-[2-(3-Chlorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2981765.png)